Product packaging for Methyl 2-[(3-nitrophenyl)acetyl]benzoate(Cat. No.:CAS No. 61653-07-4)

Methyl 2-[(3-nitrophenyl)acetyl]benzoate

Cat. No.: B14559973
CAS No.: 61653-07-4
M. Wt: 299.28 g/mol
InChI Key: NCWVIOCWOWZNPQ-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzoate (B1203000) Esters in Contemporary Chemical Research

Substituted benzoate esters are pivotal intermediates and target molecules in modern chemical research. The nature and position of substituents on the benzene (B151609) ring dramatically influence the ester's chemical and physical properties. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modify the electron density of the aromatic ring and the carbonyl group, which in turn affects reactivity in reactions such as hydrolysis and transesterification. libretexts.orgnih.gov

For instance, the rate of alkaline hydrolysis of ethyl benzoates is significantly increased by the presence of an electron-withdrawing nitro group, whereas electron-donating methyl or methoxy (B1213986) groups decrease the rate relative to the unsubstituted ester. libretexts.org This predictable modulation of reactivity makes substituted benzoates excellent substrates for studying reaction mechanisms and for the quantitative correlation of structure with reactivity, famously exemplified by the Hammett equation. libretexts.org These compounds are frequently employed in the synthesis of more complex molecules, including active pharmaceutical ingredients and materials for organic electronics. organic-chemistry.org

Table 1: Effect of Substituents on the Relative Rate of Alkaline Hydrolysis of Substituted Ethyl Benzoates. libretexts.org
Substituent (at para-position)Substituent CharacterRelative Hydrolysis Rate (k/k₀)
-NO₂Strongly Electron-WithdrawingIncreased
-HNeutral (Reference)1.00
-CH₃Electron-DonatingDecreased
-OCH₃Electron-DonatingDecreased

Significance of Nitro-Substituted Aromatic Compounds in Synthetic Chemistry

Nitro-substituted aromatic compounds are exceptionally important in synthetic organic chemistry due to the versatile reactivity of the nitro group (-NO₂). nih.govresearchgate.net The nitro group is one of the strongest electron-withdrawing groups, a property that stems from the electronegativity of the oxygen atoms and the resonance delocalization of the ring's π-electrons. nih.gov This strong deactivating and meta-directing effect profoundly influences the course of electrophilic aromatic substitution. nih.govwikipedia.org

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring toward nucleophilic aromatic substitution, a crucial reaction for forming new carbon-heteroatom bonds. nih.govwikipedia.org Beyond its influence on the aromatic ring, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group (-NH₂), which is a gateway to a vast array of other functionalities, including diazonium salts that are precursors to numerous other substituents. uts.edu.au This transformative potential makes nitroaromatics indispensable building blocks in the synthesis of pharmaceuticals, dyes, and agrochemicals. nih.govresearchgate.net

Structural Elucidation Challenges and Opportunities Posed by Methyl 2-[(3-nitrophenyl)acetyl]benzoate

This compound (CAS Number 61653-07-4) presents a unique case for structural analysis. The molecule incorporates several distinct structural motifs: a methyl benzoate moiety, a nitrophenyl group, and an acetyl (-CH₂CO-) linker. This complexity poses both challenges and opportunities for structural elucidation using modern spectroscopic techniques.

The primary challenge lies in the unambiguous assignment of signals in its nuclear magnetic resonance (NMR) spectra. The molecule contains two substituted benzene rings, and the protons on each ring will exhibit complex splitting patterns (multiplets) in the aromatic region of the ¹H NMR spectrum. Differentiating between the protons of the benzoate ring and the nitrophenyl ring requires advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), to establish connectivity.

However, this complexity also offers a rich opportunity for detailed structural investigation. Each functional group provides a distinct spectroscopic signature. Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the two carbonyl groups (ester and ketone) and the nitro group. Mass spectrometry would be crucial for confirming the molecular weight and could provide valuable information on fragmentation patterns, helping to piece the structure together. The lack of extensive published data for this specific compound means that its full characterization represents an opportunity to contribute new knowledge to the chemical literature.

Table 2: Predicted Spectroscopic Data for this compound
Spectroscopic TechniqueExpected Key Features
¹H NMR - Aromatic protons (multiplets, ~7.2-8.8 ppm)
  • Methylene (B1212753) protons (-CH₂-, singlet, ~4.0-4.5 ppm)
  • Methyl ester protons (-OCH₃, singlet, ~3.9 ppm)
  • ¹³C NMR - Ester carbonyl (~165-170 ppm)
  • Ketone carbonyl (~190-200 ppm)
  • Aromatic carbons (~120-150 ppm)
  • Methylene carbon (-CH₂-, ~40-50 ppm)
  • Methyl ester carbon (-OCH₃, ~52 ppm)
  • IR Spectroscopy - C=O stretch (ester, ~1720 cm⁻¹)
  • C=O stretch (ketone, ~1685 cm⁻¹)
  • N-O stretch (asymmetric, ~1530 cm⁻¹)
  • N-O stretch (symmetric, ~1350 cm⁻¹)
  • Mass Spectrometry - Molecular Ion Peak (M⁺) corresponding to C₁₆H₁₃NO₅

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C16H13NO5 B14559973 Methyl 2-[(3-nitrophenyl)acetyl]benzoate CAS No. 61653-07-4

    3D Structure

    Interactive Chemical Structure Model





    Properties

    CAS No.

    61653-07-4

    Molecular Formula

    C16H13NO5

    Molecular Weight

    299.28 g/mol

    IUPAC Name

    methyl 2-[2-(3-nitrophenyl)acetyl]benzoate

    InChI

    InChI=1S/C16H13NO5/c1-22-16(19)14-8-3-2-7-13(14)15(18)10-11-5-4-6-12(9-11)17(20)21/h2-9H,10H2,1H3

    InChI Key

    NCWVIOCWOWZNPQ-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)C1=CC=CC=C1C(=O)CC2=CC(=CC=C2)[N+](=O)[O-]

    Origin of Product

    United States

    Synthetic Methodologies for Methyl 2 3 Nitrophenyl Acetyl Benzoate and Analogues

    Established Synthetic Pathways for Aromatic Esters

    The synthesis of the core structure of Methyl 2-[(3-nitrophenyl)acetyl]benzoate relies on well-established reactions in organic chemistry. These classical methods provide a robust foundation for constructing the aromatic ester and ketone functionalities, as well as for introducing the nitro group at the desired position.

    Fischer Esterification and Related Processes for Benzoate (B1203000) Moieties

    The formation of the methyl benzoate moiety is a critical step in the synthesis of the target molecule. Fischer-Speier esterification is a primary and widely used method for this transformation. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

    In the context of synthesizing this compound, a precursor such as 2-acetylbenzoic acid or a derivative thereof would be reacted with methanol (B129727) in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid. The mechanism of Fischer esterification proceeds through several equilibrium steps:

    Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

    Nucleophilic attack by the alcohol (methanol) on the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

    Proton transfer from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

    Elimination of water to give a protonated ester.

    Deprotonation to yield the final ester product and regenerate the acid catalyst.

    To drive the equilibrium towards the product side and achieve high yields, the reaction is often carried out using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.

    Acylation and Condensation Reactions for Formation of Ketone Linkages

    The central ketone linkage in this compound is typically formed through an acylation reaction, most commonly a Friedel-Crafts acylation. This powerful reaction involves the electrophilic substitution of an aromatic ring with an acyl group, usually from an acyl chloride or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    For the synthesis of the target molecule, one plausible route involves the acylation of methyl benzoate with 3-nitrophenylacetyl chloride. In this scenario, the 3-nitrophenylacetyl chloride would first react with AlCl₃ to form a highly electrophilic acylium ion. This acylium ion would then be attacked by the electron-rich benzene (B151609) ring of methyl benzoate.

    The directing effect of the methyl ester group on the benzoate ring is a crucial consideration. The ester group is a deactivating, meta-directing group. Therefore, the acylation would be expected to occur predominantly at the meta position relative to the ester. To achieve the ortho-acylation required for the target compound, alternative strategies or precursors might be necessary, or the reaction may proceed with lower regioselectivity, requiring separation of isomers.

    An alternative approach involves the reaction of an organometallic reagent derived from a 3-nitrophenyl precursor with a suitable derivative of methyl 2-formylbenzoate (B1231588) or a related electrophile, followed by oxidation of the resulting alcohol to the ketone.

    Reaction Type Reactants Catalyst/Reagent Key Transformation
    Friedel-Crafts AcylationMethyl benzoate and 3-nitrophenylacetyl chlorideAlCl₃Formation of the ketone linkage through electrophilic aromatic substitution.
    Grignard Reaction followed by OxidationMethyl 2-formylbenzoate and 3-nitrophenylmagnesium bromideGrignard reagents, then an oxidizing agent (e.g., PCC, PDC)Formation of a secondary alcohol, followed by oxidation to the ketone.

    Electrophilic Aromatic Nitration Strategies for Introducing the Nitro Group

    The introduction of the nitro group onto the aromatic ring is a key step that can be performed at different stages of the synthesis. Electrophilic aromatic nitration is the standard method for this transformation, typically employing a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

    One synthetic strategy involves the nitration of a precursor that already contains the methyl benzoate and acetyl functionalities, such as methyl 2-acetylbenzoate. The directing effects of the existing substituents on the aromatic ring will determine the position of the incoming nitro group. The acetyl group is a deactivating, meta-directing group, while the methyl ester group is also deactivating and meta-directing. The combined effect of these two groups would need to be carefully considered to achieve the desired 3-nitro substitution on the phenylacetyl moiety.

    A more common and predictable approach is the nitration of methyl benzoate itself. The methyl ester group deactivates the ring towards electrophilic attack and directs the incoming electrophile to the meta position. Therefore, nitration of methyl benzoate with a mixture of nitric acid and sulfuric acid yields methyl 3-nitrobenzoate as the major product. orgsyn.orgaiinmr.comyoutube.com This can then be further elaborated to introduce the acetyl group at the 2-position.

    A typical laboratory procedure for the nitration of methyl benzoate involves the slow addition of a cooled mixture of concentrated nitric and sulfuric acids to a cooled solution of methyl benzoate in concentrated sulfuric acid. orgsyn.orgma.edumnstate.edu The reaction is typically kept at a low temperature (e.g., 0-15 °C) to control the exothermic reaction and prevent side reactions. orgsyn.orgma.edu

    An alternative nitrating agent is acetyl nitrate (B79036), which can be generated in situ from the reaction of nitric acid with acetic anhydride. google.com Nitration with acetyl nitrate can sometimes offer different selectivity compared to the standard nitric acid/sulfuric acid mixture, particularly in reactions with activated or sensitive substrates. rushim.rudatapdf.com In some cases, it can lead to addition reactions in addition to substitution. cdnsciencepub.com For the nitration of aromatic compounds, acetyl nitrate can be a potent reagent. google.comacs.org

    The reaction of an aromatic compound with acetyl nitrate is believed to proceed through the formation of dinitrogen pentoxide, which can then act as the nitrating agent. rushim.ru The conditions for nitration with acetyl nitrate are generally milder than those using mixed acid.

    Modern and Innovative Synthetic Approaches

    While classical methods provide a solid foundation for the synthesis of this compound and its analogues, modern synthetic chemistry offers more advanced and often more efficient and sustainable alternatives. These innovative approaches can provide improved yields, better selectivity, and a broader tolerance of functional groups.

    Palladium-Catalyzed Cross-Coupling Reactions: In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, including the synthesis of diaryl ketones. acs.orgrsc.orgnih.govelsevierpure.comacs.org For instance, a palladium-catalyzed carbonylative Suzuki-Miyaura reaction could potentially be employed, coupling an appropriate arylboronic acid with an aryl halide in the presence of carbon monoxide to construct the ketone linkage. rsc.orgacs.org Another approach involves the palladium-catalyzed C-H activation of an aldehyde followed by coupling with an aryl halide. acs.orgelsevierpure.com These methods often proceed under milder conditions and with higher functional group tolerance than traditional Friedel-Crafts reactions.

    Photocatalysis: Visible-light photocatalysis has gained significant attention as a green and sustainable method for organic synthesis. researchgate.netnih.govnih.govresearchgate.netthieme-connect.com Photocatalytic methods could be envisioned for the synthesis of diaryl ketones through radical-based pathways. For example, the generation of an acyl radical from a suitable precursor, which then adds to an aromatic ring, could be facilitated by a photocatalyst under mild conditions.

    Multi-component Reactions for Complex Benzoate Derivatives

    Multi-component reactions (MCRs), which involve combining three or more reactants in a single operation to form a product containing structural elements from all starting materials, offer a highly efficient route to complex molecules. nih.gov This approach is advantageous for its pot, atom, and step economy (PASE), which simplifies procedures, saves resources, and minimizes waste. nih.gov

    Several MCRs have been developed for the synthesis of benzo-fused γ-lactams, such as isoindolinones, using benzoic acid derivatives as key starting materials. beilstein-journals.orgresearchgate.net For instance, a three-component reaction involving benzoic acid derivatives, amides, and dimethyl sulfoxide (B87167) (DMSO) can yield isoindolinone structures without the need for a metal catalyst. beilstein-journals.org Another notable example is the copper-catalyzed three-component reaction of 2-formylbenzoate, primary amines, and terminal alkynes, which produces various propargylisoindolinones in moderate to good yields. beilstein-journals.orgresearchgate.net The probable mechanism involves the formation of an imine from the amine and formyl group, followed by the addition of a copper acetylide and subsequent cyclization to form the lactam ring. beilstein-journals.org These MCR strategies provide a powerful and versatile platform for assembling complex benzoate-containing heterocyclic structures. rsc.orgresearchgate.net

    Transition Metal-Catalyzed Coupling Reactions in Aromatic Ester Synthesis

    Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C and C-heteroatom bonds. thermofisher.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Negishi, and Heck couplings, are particularly popular due to their high activity, selectivity, and tolerance for a wide range of functional groups, enabling the synthesis of complex molecules in fewer steps. mdpi.com

    While often used for C-C bond formation, these catalytic systems are also integral to the synthesis of aromatic esters. Carbonylative coupling reactions, which introduce a carbonyl group directly, are an atom-efficient method for producing valuable carbonylated products. nih.govresearchgate.net A notable development in this area is the use of non-noble metal catalysts to reduce costs. For example, a low-valent-tungsten-catalyzed reaction using W(CO)6 has been shown to effectively couple aryl iodides with alcohols or phenols to produce benzoates with a broad substrate scope. nih.gov Similarly, palladium complexes remain highly effective; for instance, the [PdCl2(Xantphos)] complex is a very active catalyst for the carbonylation of iodobenzene (B50100) to methyl benzoate. researchgate.net These methods offer a direct and sustainable pathway to aromatic esters, bypassing traditional multi-step sequences. acs.orgacs.org

    Stereoselective and Enantioselective Pathways for Chiral Analogues

    The synthesis of chiral molecules with high optical purity is a significant challenge in organic chemistry. Chemoenzymatic cascades and transition-metal catalysis have emerged as powerful strategies for the regio- and stereoselective synthesis of chiral compounds. researchgate.net

    One advanced method involves the use of cyclometalated π-allyliridium-C,O-benzoate catalysts for asymmetric allylic aminations and alkylations. nih.gov These 18-electron iridium complexes, which can be modified with chiral ligands like (R)-SEGPHOS or (S)-tol-BINAP, are stable to air and water. nih.gov They catalyze highly enantioselective allylic substitutions on racemic branched allylic acetates. This approach allows for the formation of β-stereogenic α-quaternary nitroalkanes and subsequently, chiral β-stereogenic α-quaternary primary amines, which were previously difficult to access. nih.gov The iridium center itself is stereogenic, and its combination with C2-symmetric ligands leads to the formation of diastereomeric complexes that control the stereochemical outcome of the reaction. nih.gov

    Green Chemistry Principles in the Synthesis of this compound

    Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.com The twelve principles of green chemistry serve as a framework for creating safer and more sustainable syntheses, emphasizing waste prevention, atom economy, use of safer solvents, and energy efficiency. solubilityofthings.comjove.com In the context of ester synthesis, these principles are applied through innovative techniques such as solvent-free reactions, alternative energy sources, and the use of sustainable catalysts.

    Solvent-Free and Reduced-Solvent Reaction Systems

    Solvents constitute a significant portion of the non-aqueous waste in chemical manufacturing, making their reduction or elimination a key goal of green chemistry. jove.com To this end, solvent-free esterification methods have been developed. One such strategy employs high-speed ball-milling at room temperature. nih.gov This mechanochemical approach has been used for the esterification of benzoic acid with various phenols and alcohols, achieving yields from 45% to 91% in as little as 20 minutes using an I2/KH2PO2 system. nih.gov Another system using KI and triethyl phosphite (B83602) P(OEt)3 also proved effective under these solvent-free conditions. nih.gov

    Additionally, protocols using greener solvents are being explored. A modified Steglich esterification, traditionally performed in hazardous chlorinated solvents, has been successfully adapted to use acetonitrile, a less hazardous alternative. jove.com This method provides comparable rates and yields and simplifies product isolation, often eliminating the need for column chromatography. jove.com

    Comparison of Solvent-Free Esterification Methods
    MethodCatalyst/Reagent SystemReaction TimeYield RangeReference
    High-Speed Ball-MillingI₂/KH₂PO₂20 min45-91% nih.gov
    High-Speed Ball-MillingKI/P(OEt)₃60 min24-85% nih.gov

    Microwave-Assisted and Ultrasound-Assisted Synthetic Methods

    Alternative energy sources like microwave irradiation and ultrasound offer significant advantages over conventional heating by improving energy efficiency and reducing reaction times. mdpi.comrasayanjournal.co.in Microwave heating delivers energy directly to the reacting molecules, leading to rapid temperature increases and dramatically shorter reaction times. mdpi.comuwlax.edu For example, the synthesis of butyl benzoate from benzoic acid and n-butanol was completed in 6 minutes under microwave irradiation, compared to 45 minutes with conventional heating. ijsdr.org Similarly, a large-scale synthesis of methyl benzoate was successfully achieved with quantitative conversion in 30 minutes using microwave irradiation. mdpi.com

    Ultrasonic-assisted synthesis provides another green alternative. The energy from ultrasound creates acoustic cavitation—the formation and collapse of microbubbles—which accelerates chemical reactions. biointerfaceresearch.comnih.gov This method has been used for the esterification of aromatic and aliphatic carboxylic acids, offering high yields in reduced time. For the synthesis of tertiary fatty aliphatic esters, ultrasound irradiation reduced the reaction time from 120 minutes (conventional) to just 15 minutes, while increasing the yield by 2-10%. biointerfaceresearch.com

    Performance of Alternative Energy Methods in Ester Synthesis
    MethodExample SynthesisReaction Time (Method)Reaction Time (Conventional)Yield ImprovementReference
    Microwave-AssistedButyl Benzoate6 min45 min- ijsdr.org
    Microwave-AssistedMethyl Benzoate30 min-Quantitative Conversion mdpi.com
    Ultrasound-AssistedTertiary Fatty Aliphatic Esters15 min120 min2-10% Increase biointerfaceresearch.com

    Catalytic Approaches for Enhanced Efficiency and Sustainability

    Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste. solubilityofthings.comjocpr.com The development of recoverable and reusable catalysts is particularly important for sustainable industrial processes. researchgate.netsophim.com

    Solid acid catalysts are a promising alternative to corrosive and non-recoverable liquid acids like sulfuric acid. mdpi.com A titanium-zirconium solid acid catalyst has been successfully used for the synthesis of a series of methyl benzoate compounds. mdpi.com This heterogeneous catalyst can be easily separated from the reaction mixture by filtration and reused, with one example showing an 84.1% yield in a second reaction cycle. mdpi.com

    Enzymatic catalysis represents another key green approach. jocpr.comresearchgate.net Lipases, for example, can catalyze esterification under mild operating conditions, which reduces the formation of by-products and enhances product purity. researchgate.net These biocatalysts are highly selective and biodegradable, aligning well with the principles of green chemistry. researchgate.net The use of such catalytic systems not only improves the environmental profile of ester synthesis but also often leads to higher efficiency and simpler purification procedures. beilstein-journals.org

    Atom Economy and Waste Minimization in Nitroaromatic Synthesis

    The principles of green chemistry are increasingly pivotal in modern organic synthesis, compelling chemists to design processes that maximize efficiency and minimize environmental impact. jocpr.comprimescholars.com Atom economy, a concept developed by Barry Trost, is a primary metric in this endeavor, evaluating how many atoms from the reactants are incorporated into the final desired product. jocpr.com In the synthesis of complex molecules such as this compound and its analogues, achieving high atom economy and reducing waste are significant challenges, particularly due to the nature of traditional reactions used to create nitroaromatic compounds.

    The synthesis of a molecule like this compound can be envisioned through several routes, primarily involving either the nitration of a pre-existing aromatic ketone or a carbon-carbon bond-forming reaction, such as Friedel-Crafts acylation, using a nitro-substituted precursor. An analysis of these traditional methods reveals inherent inefficiencies and substantial waste generation.

    Traditional Synthesis Pathways and Their Environmental Impact

    Electrophilic Aromatic Nitration

    A common and long-established method for introducing a nitro group onto an aromatic ring is electrophilic aromatic substitution using a mixture of nitric acid (HNO₃) and a large excess of sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com

    Table 1: Theoretical Atom Economy of a Classical Nitration Reaction (Benzene to Nitrobenzene)

    ReactantFormulaMolar Mass ( g/mol )Atoms in ProductAtoms Wasted
    BenzeneC₆H₆78.11C₆H₅H
    Nitric AcidHNO₃63.01NO₂HO
    Total 141.12
    Product Formula Molar Mass ( g/mol )
    Nitrobenzene (B124822)C₆H₅NO₂123.11
    By-product Formula Molar Mass ( g/mol )
    WaterH₂O18.01
    % Atom Economy (123.11 / 141.12) * 100~87.2%
    Note: This calculation does not account for the sulfuric acid catalyst, which is used in excess and becomes waste, making the actual process efficiency (or mass intensity) much lower.

    Friedel-Crafts Acylation

    Another fundamental reaction, Friedel-Crafts acylation, is used to form the ketone moiety by creating a new carbon-carbon bond. nih.gov The traditional approach involves reacting an acyl chloride or anhydride with an aromatic compound in the presence of a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). researchgate.netwikipedia.org

    This process is notoriously atom-inefficient. The AlCl₃ catalyst forms a complex with the product ketone and must be used in excess of one equivalent. The subsequent work-up involves quenching the reaction with water, which hydrolyzes the aluminum complexes, generating large quantities of acidic, aluminum-containing waste that is difficult to recycle or dispose of. researchgate.net This leads to a very low atom economy and a high E-factor (environmental factor), which is the ratio of the mass of waste to the mass of the product. acs.org

    Table 2: Atom Economy of a Classical Friedel-Crafts Acylation

    ReactantFormulaMolar Mass ( g/mol )Atoms in ProductAtoms Wasted
    BenzeneC₆H₆78.11C₆H₅H
    Acetyl ChlorideCH₃COCl78.50CH₃COCl
    Aluminum TrichlorideAlCl₃133.34(catalyst)AlCl₃
    Total (Reactants only) 156.61
    Product Formula Molar Mass ( g/mol )
    AcetophenoneC₈H₈O120.15
    By-product Formula Molar Mass ( g/mol )
    Hydrochloric AcidHCl36.46
    % Atom Economy (120.15 / 156.61) * 100~76.7%
    Note: This calculation excludes the stoichiometric AlCl₃ catalyst from the atom economy formula but includes it in the waste stream. Including the catalyst in a mass intensity calculation would show the process to be highly wasteful.

    Modern Methodologies for Greener Nitroaromatic Synthesis

    In response to the shortcomings of traditional methods, significant research has focused on developing more sustainable alternatives.

    Advances in Nitration

    To minimize acid waste, researchers have explored using solid acid catalysts, such as zeolites or clays, which can be easily recovered and reused. Other approaches focus on alternative nitrating agents that operate under milder conditions. For example, methods using tert-butyl nitrite (B80452) can achieve C-nitro functionalization at ambient temperatures, potentially reducing energy consumption and hazardous waste streams. dtic.mil Solvent-free nitration protocols have also been developed, further contributing to waste minimization. organic-chemistry.org

    Advances in Acylation

    The development of "greener" Friedel-Crafts acylations has been a major goal. Key strategies include:

    Catalytic Approaches: Replacing stoichiometric Lewis acids with true catalytic systems is paramount. Metal triflates and various solid acids have shown promise, as they can be used in smaller quantities and are often recyclable. researchgate.net Bismuth triflate, for instance, is an efficient, water-tolerant, and recyclable catalyst for acylation. semanticscholar.org

    Halogen-Free Reagents: To avoid the use of acyl chlorides, which generate corrosive HCl, methodologies have been developed that use carboxylic acids or anhydrides directly. organic-chemistry.orgstanford.edu

    Novel Activating Agents: One innovative approach uses methanesulfonic anhydride as an activating agent for carboxylic acids. This method proceeds with high efficiency, requires no additional solvent, and produces minimal, non-metallic, and non-halogenated waste, representing a significant improvement in both atom economy and the benign nature of the by-products. acs.orgorganic-chemistry.orgacs.org

    Solvent-Free and Enhanced Conditions: The use of microwave irradiation has been shown to accelerate reactions, often allowing them to proceed under solvent-free conditions, which drastically reduces the amount of volatile organic compounds (VOCs) and simplifies product purification. semanticscholar.orgresearchgate.netnih.gov

    By adopting these modern catalytic and solvent-free methodologies, the synthesis of nitroaromatic compounds analogous to this compound can be approached with a much-improved environmental profile, aligning the production of valuable chemical intermediates with the essential principles of sustainability and waste minimization.

    Reaction Mechanisms and Reactivity of Methyl 2 3 Nitrophenyl Acetyl Benzoate

    Electrophilic Aromatic Substitution Reactions on the Nitrophenyl Ring

    The 3-nitrophenyl moiety of the molecule is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. ksu.edu.sa However, the rate and regioselectivity of these reactions are heavily dictated by the substituents already present on the benzene (B151609) ring. In this case, the powerful electron-withdrawing nature of the nitro group (-NO₂) and the deactivating, though less potent, effect of the acetyl substituent play crucial roles.

    The nitro group is a strong deactivating group for electrophilic aromatic substitution, meaning it reduces the reactivity of the aromatic ring towards electrophiles compared to benzene. slideshare.net This deactivation stems from two primary electronic effects:

    Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma bond framework.

    Resonance Effect (-M or -R): The nitro group can withdraw electron density from the aromatic pi system through resonance.

    This withdrawal of electron density is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the meta positions become the least deactivated and are thus the most electron-rich sites for an incoming electrophile to attack. researchgate.net

    The acetyl group attached to the ring also acts as a deactivating, meta-directing group for the same reasons (both inductive and resonance electron withdrawal). When considering the 3-nitrophenyl ring in the parent molecule, the nitro group at position 3 directs incoming electrophiles to positions 5 (meta to the nitro group). The large acetylbenzoate substituent at position 1 also deactivates the ring and directs meta, to positions 3 and 5. Therefore, any further electrophilic substitution on this ring would be strongly directed to the C-5 position, which is meta to both existing substituents.

    Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
    Substituent GroupElectronic EffectReactivity EffectDirecting Influence
    Nitro (-NO₂)Strongly Electron-Withdrawing (-I, -M)Strongly DeactivatingMeta-directing
    Acetyl (-COCH₃)Electron-Withdrawing (-I, -M)DeactivatingMeta-directing
    Alkyl (-R)Electron-Donating (+I)ActivatingOrtho, Para-directing
    Hydroxyl (-OH)Electron-Donating (+M) > Electron-Withdrawing (-I)Strongly ActivatingOrtho, Para-directing

    Aromatic nitration is a classic example of an electrophilic aromatic substitution reaction. researchgate.net Should one attempt to introduce a second nitro group onto the nitrophenyl ring of Methyl 2-[(3-nitrophenyl)acetyl]benzoate, the reaction would proceed via a well-established mechanism, albeit under harsh conditions due to the ring's deactivated nature.

    The mechanism involves three key steps:

    Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is typically generated by reacting concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid. wikipedia.org The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. masterorganicchemistry.com

    Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. wikipedia.org This step is the rate-determining step of the reaction. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For the 3-nitrophenyl ring, attack at the C-5 position (meta to the existing nitro group) leads to a more stable sigma complex compared to attack at the ortho or para positions, as the positive charge does not become located on the carbon atom bearing the electron-withdrawing nitro group.

    Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom that bears the new nitro group. researchgate.net This step restores the stable aromatic π-system, yielding the dinitrated product.

    Transformations Involving the Methyl Ester Functionality

    The methyl benzoate (B1203000) portion of the molecule contains a methyl ester group, which is a key site for various nucleophilic acyl substitution reactions.

    Ester Hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. wikipedia.org

    Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is an equilibrium process. chemistrysteps.com The carbonyl oxygen is first protonated by the acid catalyst, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of methanol (B129727) is eliminated, and subsequent deprotonation yields the carboxylic acid.

    Base-Promoted Hydrolysis (Saponification): This process is irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is unreactive towards nucleophiles. chemistrysteps.com The reaction begins with the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid.

    Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comwikipedia.org For this compound, reacting it with a different alcohol (e.g., ethanol) would replace the methyl group with an ethyl group. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. lscollege.ac.in

    The carbonyl carbon of the ester is electrophilic and can be attacked by strong nucleophiles.

    Nucleophilic Addition with Organometallic Reagents: Strong nucleophiles like Grignard reagents (R-MgX) or organolithium reagents (R-Li) react with esters to produce tertiary alcohols. libretexts.org The reaction proceeds through a nucleophilic acyl substitution to first form a ketone intermediate. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent in a nucleophilic addition reaction. libretexts.org A final acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

    Reduction of the Ester: Esters can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Less reactive reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. ias.ac.in The mechanism involves the delivery of a hydride ion (H⁻) from the LiAlH₄ to the carbonyl carbon. This is followed by the elimination of the methoxide leaving group to form an intermediate aldehyde. The aldehyde is then rapidly reduced by a second hydride ion to form an alkoxide, which is protonated during the workup step to give the primary alcohol. libretexts.org

    Table 2: Summary of Reactions at the Methyl Ester Carbonyl
    ReactionReagent(s)Product TypeKey Intermediate
    Acid-Catalyzed HydrolysisH₃O⁺ (aq), HeatCarboxylic AcidProtonated Tetrahedral Intermediate
    Base-Promoted Hydrolysis1. NaOH (aq), Heat 2. H₃O⁺Carboxylic AcidTetrahedral Intermediate
    TransesterificationR'OH, H⁺ or R'O⁻New EsterTetrahedral Intermediate
    Grignard Reaction1. 2 eq. R'MgX 2. H₃O⁺Tertiary AlcoholKetone
    Reduction1. LiAlH₄ 2. H₃O⁺Primary AlcoholAldehyde

    Reactivity of the Acetyl Methylene (B1212753) Bridge

    The methylene group (-CH₂-) situated between the nitrophenyl ring and the acetyl carbonyl group is known as an α-carbon. The protons on this carbon are significantly more acidic than those of a simple alkane. This increased acidity is due to the electron-withdrawing effects of both the adjacent carbonyl group and the nitrophenyl ring.

    The carbonyl group stabilizes the conjugate base (an enolate) that forms upon deprotonation through resonance, delocalizing the negative charge onto the electronegative oxygen atom. msu.edu The nitrophenyl group further enhances this stability through its inductive and resonance withdrawing effects.

    This acidity makes the methylene bridge a site for several important reactions:

    Enolate Formation: In the presence of a suitable base (e.g., sodium hydride, lithium diisopropylamide), a proton can be abstracted from the methylene bridge to form a resonance-stabilized enolate anion. libretexts.org

    Alkylation and Acylation: The resulting enolate is a potent carbon nucleophile. It can react with electrophiles like alkyl halides (alkylation) or acyl chlorides (acylation) in Sₙ2 reactions to form new carbon-carbon bonds at the methylene position.

    Aldol (B89426) and Claisen-type Condensations: As a nucleophile, the enolate can attack carbonyl compounds. For instance, it could participate in crossed aldol reactions with aldehydes or ketones, or in Claisen-type condensations with esters, leading to the formation of more complex molecular structures. msu.edu

    The dual activation by both the carbonyl and the nitrophenyl ring makes this methylene bridge a versatile handle for molecular elaboration.

    α-Carbon Acidity and Enolization Pathways

    The protons on the α-carbon of this compound are significantly acidic. This heightened acidity is a hallmark of β-dicarbonyl compounds, where the negative charge of the resulting carbanion (an enolate) is effectively delocalized over two carbonyl groups through resonance. libretexts.orglibretexts.org The pKa value for α-protons in β-keto esters is typically in the range of 11, making them substantially more acidic than those in simple ketones (pKa ≈ 20) or esters (pKa ≈ 25). youtube.comstackexchange.com

    The presence of the electron-withdrawing 3-nitrophenyl group is expected to further enhance the acidity of these α-protons through an inductive effect, pulling electron density away from the methylene group and stabilizing the conjugate base. This increased acidity facilitates the formation of an enolate ion in the presence of a suitable base.

    The enolate can exist in different tautomeric forms, with the keto and enol forms being in equilibrium. For β-dicarbonyl compounds, the enol form can be significantly populated due to the formation of a stable intramolecular hydrogen bond and a conjugated system. libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com In the case of this compound, enolization can lead to different enol tautomers, each with distinct reactivity. The equilibrium between the keto and enol forms is a critical factor in determining the reaction pathways in subsequent transformations.

    Functional GroupTypical pKa of α-Hydrogen
    Alkane~50
    Ketone~19-21 libretexts.org
    Ester~23-25 libretexts.org
    β-Keto Ester ~11 libretexts.org

    Condensation and Alkylation Reactions at the Methylene Group

    The acidic nature of the methylene bridge in this compound makes it a prime site for condensation and alkylation reactions. The generation of the enolate under basic conditions provides a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

    Condensation Reactions: The enolate of this compound can react with various electrophiles, such as aldehydes and ketones, in aldol-type condensation reactions. Given the presence of two carbonyl groups within the molecule, intramolecular aldol condensation is a plausible pathway, potentially leading to the formation of a cyclic product. libretexts.orglibretexts.orgchemistrysteps.comyoutube.comkhanacademy.org The regioselectivity of such a reaction would depend on which carbonyl group acts as the electrophile and which forms the enolate, with the formation of five- or six-membered rings being thermodynamically favored.

    Alkylation Reactions: The nucleophilic enolate can also readily undergo alkylation when treated with alkyl halides. This reaction provides a straightforward method for introducing alkyl substituents at the α-carbon, further functionalizing the molecule. The principles of such alkylations are well-established for β-dicarbonyl compounds. organic-chemistry.org

    Catalytic and Advanced Chemical Transformations

    The presence of both a nitro group and a β-keto ester functionality opens up a wide array of possibilities for advanced chemical transformations, often mediated by catalysts or external stimuli like light or electricity.

    Catalytic Hydrogenation and Nitro Group Reduction to Amino

    The nitro group of this compound can be selectively reduced to an amino group through catalytic hydrogenation. A variety of catalysts, including palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni), are commonly employed for this transformation. researchgate.net A key challenge in the hydrogenation of this molecule is the chemoselective reduction of the nitro group without affecting the ester or ketone functionalities. Fortunately, catalytic hydrogenation is a well-established method for the selective reduction of nitroarenes in the presence of other reducible groups like esters and ketones. organic-chemistry.org Reagents such as tin(II) chloride (SnCl₂) in the presence of an acid are also effective for the selective reduction of aromatic nitro compounds. stackexchange.com

    The resulting aminophenyl derivative of the parent molecule is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex organic structures.

    Catalyst/ReagentSelectivity for Nitro Group Reduction
    Pd/C, H₂High
    PtO₂, H₂High
    Raney Ni, H₂High
    Fe/HClHigh
    SnCl₂/HClHigh stackexchange.com
    NaBH₄/Ni(PPh₃)₄High jsynthchem.com
    Hydrazine (B178648) glyoxylate/Zn or MgHigh

    Organocatalysis and Metal-Catalyzed Reactions

    Organocatalysis: The active methylene group in β-keto esters like this compound makes them excellent substrates for a variety of organocatalyzed reactions. For instance, they can act as nucleophiles in Michael additions to α,β-unsaturated compounds, including nitroolefins. researchgate.netnih.govjst.go.jpnih.govresearchgate.net Chiral organocatalysts can be employed to achieve high enantioselectivity in these reactions, leading to the formation of stereochemically rich products.

    Metal-Catalyzed Reactions: The ester and keto functionalities, as well as the aromatic ring, provide handles for various metal-catalyzed transformations. Palladium-catalyzed α-arylation of the enolate of the β-keto ester is a powerful method for forming a new carbon-carbon bond between the α-carbon and an aryl group. nih.gov This reaction typically employs a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand and a base.

    Photochemical and Electrochemical Reaction Mechanisms

    Photochemical Reactions: The 3-nitrophenyl group in this compound suggests a rich photochemistry. Nitrobenzyl compounds are known to undergo intramolecular hydrogen abstraction upon irradiation, leading to the formation of an aci-nitro intermediate. researchgate.netacs.org This intermediate can then undergo further reactions. For instance, α-(2-nitrophenyl)ketones have been shown to rearrange to form cyclic hydroxamates upon photoirradiation. rsc.org While the nitro group in the target molecule is at the meta position, analogous photochemical transformations involving hydrogen abstraction from the benzylic position of the acetyl group could be envisioned. The study of the photodecarboxylation of nitrophenylacetate ions in aqueous solution further highlights the potential for light-induced reactions in such systems. sigmaaldrich.com

    Electrochemical Reactions: The nitro group is readily reducible electrochemically. The electrochemical reduction of nitroaromatic compounds typically proceeds in a stepwise manner, first to a nitroso and then to a hydroxylamine (B1172632) derivative, and finally to the amine. iiste.orgnih.gov The precise reduction pathway and the final product can often be controlled by the electrode potential and the pH of the medium. The electrochemical reduction of p-nitrophenylacetic acid has been studied, providing insights into the electrochemical behavior of the (nitrophenyl)acetyl moiety. researchgate.net

    Spectroscopic Data for this compound Not Publicly Available

    A comprehensive search for advanced spectroscopic and structural data for the chemical compound This compound has revealed a significant lack of publicly available experimental information. Detailed nuclear magnetic resonance (NMR) and vibrational spectroscopy data, which are crucial for the thorough structural elucidation and analysis requested, could not be located in scientific literature, databases, or other scholarly resources.

    The specific analyses sought, including Proton (¹H NMR) and Carbon (¹³C NMR) chemical shifts, coupling analyses, and advanced two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), require access to raw or processed experimental data from researchers who have synthesized and characterized this specific molecule. Similarly, a detailed discussion of its functional group and conformational properties through Fourier Transform Infrared (FT-IR) and Raman spectroscopy, including any Surface-Enhanced Raman Scattering (SERS) studies, is contingent on the existence of these experimental spectra.

    Despite extensive searches for the synthesis and characterization of "this compound," no publications containing the necessary spectroscopic datasets were identified. The available information often pertains to related but structurally distinct compounds, which cannot be used as a substitute for the specific data required for an accurate and scientifically sound article on the target compound.

    Consequently, the generation of a detailed article focusing solely on the advanced spectroscopic and structural elucidation of this compound, as per the provided outline, is not feasible at this time due to the absence of the foundational scientific data.

    Advanced Spectroscopic and Structural Elucidation of Methyl 2 3 Nitrophenyl Acetyl Benzoate

    X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

    Polymorphism and Co-crystallization Studies:There are no documented studies on the polymorphic forms or co-crystallization of this specific compound.

    To maintain scientific integrity and accuracy, the article cannot be generated without the foundational experimental data for Methyl 2-[(3-nitrophenyl)acetyl]benzoate.

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

    Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides critical insights into its electronic structure. The spectrum is primarily dictated by the electronic transitions within its constituent aromatic systems: the 3-nitrophenyl group and the methyl benzoate (B1203000) group. A key structural feature of this molecule is the presence of a methylene (B1212753) (-CH2-) bridge and a carbonyl (-CO-) group separating these two aromatic rings. This separation effectively isolates the two chromophores, preventing direct π-electron conjugation between them. Consequently, the resulting UV-Vis spectrum is expected to be an overlap of the characteristic absorptions of the individual 3-nitrophenyl and methyl benzoate moieties.

    The electronic transitions observed in the UV-Vis spectrum are principally of two types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. researchgate.net

    Detailed Research Findings:

    3-Nitrophenyl Chromophore: The 3-nitrophenyl portion of the molecule is expected to exhibit strong absorption bands characteristic of nitroaromatic compounds. aip.org The nitro group, being a strong electron-withdrawing group, influences the energy of the electronic transitions within the benzene (B151609) ring. Typically, nitrobenzene (B124822) and its derivatives show a strong π → π* transition at shorter wavelengths and a weaker, longer-wavelength absorption. For instance, 3-nitrophenol, a related compound, displays a λmax at approximately 275 nm and a second, broader absorption band extending into the near-visible region with a λmax around 340 nm. docbrown.info This latter band is responsible for the pale yellow color of many nitrophenols. docbrown.info The presence of the acetyl group attached to the nitrophenyl ring in the target molecule is expected to result in similar absorption patterns.

    Methyl Benzoate Chromophore: The methyl benzoate moiety represents the second major chromophore. Methyl benzoate itself typically exhibits absorption bands in the UV region. nih.gov These absorptions arise from the π → π* transitions within the benzene ring, often showing fine structure. The carbonyl group of the ester also possesses non-bonding electrons (n-electrons) which can undergo n → π* transitions. researchgate.net However, these are generally weak and may be obscured by the more intense π → π* absorptions.

    Combined Spectrum: Due to the lack of direct conjugation between the two aromatic rings, the UV-Vis spectrum of this compound is predicted to be a superposition of the spectra of its two main chromophores. Therefore, one would anticipate observing absorption bands characteristic of a 3-nitro-substituted aromatic ring and those of a methyl benzoate derivative. The exact λmax values and molar absorptivities (ε) would be influenced by the solvent used for the analysis and the specific electronic environment created by the acetyl linkage.

    Based on the analysis of its constituent chromophores, the predicted UV-Vis absorption data for this compound is presented in the following table.

    Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

    Predicted λmax (nm)Electronic TransitionAssociated ChromophorePredicted Molar Absorptivity (ε)
    ~275π → π3-NitrophenylHigh
    ~340π → π / n → π3-NitrophenylModerate to Low
    Shorter UV regionπ → πMethyl BenzoateHigh

    This predictive analysis underscores the utility of UV-Vis spectroscopy in elucidating the electronic structure of complex molecules by examining the contributions of their individual chromophoric components, especially in cases where direct conjugation is absent.

    Computational and Theoretical Investigations of Methyl 2 3 Nitrophenyl Acetyl Benzoate

    Quantum Chemical Calculations for Molecular Properties

    Quantum chemical calculations are fundamental to modern chemistry, offering a window into the microscopic world of molecules. These methods are used to determine the three-dimensional structures of molecules (molecular geometry) and the arrangement of electrons within them (electronic structure).

    Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

    Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. It is often employed to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. For a molecule like Methyl 2-[(3-nitrophenyl)acetyl]benzoate, a DFT study would typically involve geometry optimization to find the lowest energy conformation of the molecule. This process would provide precise data on the spatial arrangement of its atoms. Furthermore, DFT calculations would yield information about the molecule's electronic properties, such as the distribution of electron density and the energies of its molecular orbitals. Despite the utility of this method, specific DFT studies on this compound are not found in the reviewed literature.

    Conformational Analysis and Potential Energy Surfaces for Rotational Isomers

    Molecules with rotatable single bonds, such as this compound, can exist in different spatial arrangements known as conformations or rotational isomers (rotamers). Conformational analysis involves studying the energy of the molecule as a function of the rotation around one or more of these bonds. The results are often visualized using a potential energy surface, which maps the energy landscape of the different conformations. This analysis is crucial for understanding the flexibility of the molecule and identifying its most stable forms. A detailed conformational analysis and the generation of potential energy surfaces for the rotational isomers of this compound have not been reported.

    Electronic Structure and Reactivity Descriptors

    The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational methods can provide valuable descriptors that help predict how a molecule will interact with other chemical species.

    Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity

    Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A small gap suggests that the molecule is more reactive. An FMO analysis for this compound would involve calculating the energies and visualizing the shapes of its HOMO and LUMO to predict its behavior in chemical reactions. This specific analysis has not been found in the existing body of scientific work.

    Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

    Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, different colors represent different values of the electrostatic potential, with red typically indicating negative potential (electron-rich regions, prone to electrophilic attack) and blue indicating positive potential (electron-poor regions, prone to nucleophilic attack). An MEP map of this compound would be invaluable for predicting its sites of interaction with other molecules. However, no such map or related analysis for this compound is available in the reviewed literature.

    Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

    The primary intramolecular interactions expected to be identified by NBO analysis would be the delocalization of electron density from the lone pairs of oxygen atoms in the ester and keto groups to the antibonding orbitals of adjacent atoms. Specifically, significant stabilization energies (E(2)) would be anticipated for the following interactions:

    π → π interactions:* Delocalization of π-electrons from the benzoate (B1203000) ring to the π* orbitals of the acetyl bridge and the nitrophenyl ring.

    n → π interactions:* Delocalization of the lone pairs of the carbonyl and ester oxygen atoms into the π* orbitals of the C=O bonds and the aromatic rings.

    A key feature of molecules with nitro groups is the potential for significant intramolecular charge transfer (ICT). researchgate.netrsc.orgnih.gov In this compound, the electron-withdrawing nature of the nitro group (-NO₂) is expected to create a substantial charge polarization across the molecule. NBO analysis would quantify this by revealing the stabilization energies associated with charge transfer from the benzoate part of the molecule to the nitrophenyl moiety. Studies on other nitroaromatic compounds have shown that the presence of a nitro group can generate and control the ICT process by modulating the charge distribution over the molecule. rsc.org

    In analogous systems like nitro-substituted chalcones, NBO analysis has been employed to understand conformational stability and the electronic effects of substituents. researchgate.net These studies reveal that electronic delocalization plays a prominent role in stabilizing the molecular structure. For this compound, a similar analysis would likely highlight a pronounced delocalization pathway through the acetyl bridge, facilitating communication between the two aromatic rings. The magnitude of the stabilization energies from the NBO analysis would provide a quantitative measure of the strength of these intramolecular charge transfer interactions.

    A hypothetical table of the most significant donor-acceptor interactions and their second-order perturbation theory energies (E(2)) for this compound, based on analyses of similar compounds, is presented below.

    Donor NBOAcceptor NBOE(2) (kcal/mol) (Hypothetical)Interaction Type
    LP(1) O (carbonyl)π(C=O)> 40n → π
    LP(2) O (ester)π(C=O)> 30n → π
    π(C=C) Benzoate Ringπ(C=O) Acetyl> 15π → π
    π(C=C) Benzoate Ringπ(C=C) Nitrophenyl Ring> 5π → π
    π(C=O) Acetylπ(C=C) Nitrophenyl Ring> 10π → π

    This table illustrates the expected dominant interactions, with the lone pairs on the oxygen atoms being major contributors to electron delocalization.

    Spectroscopic Property Prediction and Validation against Experimental Data

    Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. Density Functional Theory (DFT) is a commonly used approach for simulating vibrational, electronic, and nuclear magnetic resonance spectra.

    Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and intensities with a reasonable degree of accuracy. For this compound, the simulated spectra would be characterized by several key vibrational modes.

    The most characteristic bands for the nitro group are the asymmetric and symmetric stretching vibrations, which are typically strong in both IR and Raman spectra. semanticscholar.org Based on studies of similar nitro-containing chalcones, these are expected in the regions of 1500-1600 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). semanticscholar.org

    The two carbonyl groups (keto and ester) would also give rise to strong, distinct stretching vibrations in the IR spectrum, typically in the range of 1680-1750 cm⁻¹. The exact positions would be influenced by the electronic environment and potential conjugation. The C-O stretching vibrations of the ester group would also be identifiable. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings would appear in the 1450-1600 cm⁻¹ region.

    A table of predicted key vibrational frequencies for this compound is provided below, based on typical values for the constituent functional groups.

    Vibrational ModeExpected Frequency Range (cm⁻¹) (DFT-Calculated)Expected Intensity
    Aromatic C-H Stretch3100 - 3000Medium to Weak
    C=O Ester Stretch1750 - 1720Strong
    C=O Keto Stretch1700 - 1680Strong
    NO₂ Asymmetric Stretch1600 - 1500Strong
    Aromatic C=C Stretch1600 - 1450Medium to Strong
    NO₂ Symmetric Stretch1370 - 1300Strong
    C-O Ester Stretch1300 - 1000Medium

    It is important to note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, and a scaling factor is typically applied for better agreement.

    Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. The spectrum of this compound is expected to be dominated by π → π* and n → π* electronic transitions.

    The presence of the conjugated system encompassing the two aromatic rings and the acetyl bridge, along with the powerful electron-withdrawing nitro group, suggests that intramolecular charge transfer (ICT) will play a significant role in the electronic transitions. rsc.org The lowest energy absorption band, appearing at the longest wavelength (λmax), would likely correspond to an ICT transition from the highest occupied molecular orbital (HOMO), primarily located on the benzoate moiety, to the lowest unoccupied molecular orbital (LUMO), which is expected to be localized on the nitrophenyl group.

    Studies on other nitroaromatic push-pull chromophores have demonstrated that ICT is a key process upon photoexcitation. researchgate.netnih.gov The position and intensity of the ICT band are sensitive to solvent polarity. In more polar solvents, the excited state is stabilized, which can lead to a red-shift (bathochromic shift) of the absorption maximum. TD-DFT calculations can model these solvatochromic effects using continuum solvent models.

    A hypothetical table of the main electronic transitions predicted by TD-DFT is shown below.

    TransitionMajor ContributionCalculated λmax (nm) (Hypothetical)Oscillator Strength (f) (Hypothetical)
    S₀ → S₁HOMO → LUMO (π → π, ICT)320 - 360> 0.3
    S₀ → S₂HOMO-1 → LUMO (π → π)280 - 310> 0.2
    S₀ → S₃n → π*250 - 270< 0.1

    Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. These predictions are valuable for assigning experimental spectra and confirming molecular structures.

    For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetyl bridge, and the methyl protons of the ester group. The aromatic protons on the nitrophenyl ring would be deshielded due to the strong electron-withdrawing effect of the nitro group, appearing at higher chemical shifts (downfield) compared to the protons on the benzoate ring.

    In the ¹³C NMR spectrum, the carbonyl carbons of the keto and ester groups are expected to be the most deshielded, appearing in the 170-200 ppm range. semanticscholar.org The carbon atom attached to the nitro group would also exhibit a significant downfield shift. The predicted chemical shifts can be compared to experimental data to validate both the computational model and the synthesized structure. Computational studies on nitro-substituted chalcones have shown good correlation between calculated and experimental NMR data. semanticscholar.org

    Below is a table of hypothetical predicted ¹³C NMR chemical shifts for key carbon atoms.

    Carbon AtomPredicted Chemical Shift (δ, ppm) (Hypothetical)
    C=O (Keto)~195
    C=O (Ester)~170
    C-NO₂~148
    Aromatic C (Benzoate)125 - 135
    Aromatic C (Nitrophenyl)120 - 145
    -CH₂-~45
    -OCH₃~53

    Reaction Mechanism Elucidation Through Computational Modeling

    Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the analysis of reaction pathways.

    While no specific computational studies on the reaction mechanisms involving this compound have been reported, it is possible to outline the theoretical approach that would be used to investigate its reactivity. For instance, a common reaction could be the hydrolysis of the ester group or a nucleophilic addition to the keto group.

    To study such a reaction, computational chemists would perform transition state (TS) calculations. This involves locating the saddle point on the potential energy surface that connects the reactants and products. The structure of the TS provides crucial information about the bond-breaking and bond-forming processes during the reaction. The energy barrier (activation energy) can be calculated from the energy difference between the reactants and the transition state, which allows for the prediction of reaction rates.

    For example, in a base-catalyzed hydrolysis of the methyl ester, the reaction pathway would be modeled as follows:

    Reactant Complex: Formation of a complex between the ester and a hydroxide (B78521) ion.

    Transition State: Locating the TS for the nucleophilic attack of the hydroxide ion on the ester carbonyl carbon, leading to a tetrahedral intermediate.

    Intermediate: Characterization of the tetrahedral intermediate.

    Second Transition State: Locating the TS for the departure of the methoxide (B1231860) leaving group.

    Product Complex: Formation of the final carboxylate and methanol (B129727) product complex.

    By calculating the energies of all stationary points along this pathway (reactants, intermediates, transition states, and products), a complete reaction energy profile can be constructed. This profile would reveal whether the reaction is kinetically and thermodynamically favorable. Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition state correctly connects the desired reactants and products. This level of detailed computational analysis provides deep mechanistic insights that are often difficult to obtain through experimental means alone.

    Catalytic Cycle Simulations and Catalyst-Substrate Interactions

    Direct computational studies, including catalytic cycle simulations and detailed analyses of catalyst-substrate interactions for this compound, are not extensively documented in the current scientific literature. However, insights into plausible catalytic pathways and interaction modes can be extrapolated from theoretical investigations on analogous compounds, particularly other nitroarenes and nitrophenyl esters. These studies provide a foundational framework for understanding how this compound might behave in a catalytic environment.

    Hypothetical Catalytic Cycles Based on Analogous Nitroarenes

    Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the mechanisms of palladium-catalyzed cross-coupling reactions involving nitroarenes. acs.orgmdpi.comnih.gov A frequently proposed catalytic cycle for such reactions involves the oxidative addition of the aryl-nitro bond to a low-valent metal center, typically palladium(0). acs.org

    A plausible catalytic cycle for a hypothetical cross-coupling reaction involving this compound could be envisioned as follows:

    Oxidative Addition: The cycle would likely initiate with the oxidative addition of the C–NO₂ bond of the nitrophenyl ring to a Pd(0) complex. This step is often considered the most challenging and rate-determining part of the catalytic process. acs.org

    Transmetalation: The resulting Aryl-Pd(II)-NO₂ intermediate would then undergo transmetalation with a suitable coupling partner, for instance, an organoboron reagent in the case of a Suzuki-Miyaura type reaction. mdpi.com

    Reductive Elimination: The final step would be the reductive elimination from the subsequent intermediate, which would form the new carbon-carbon bond and regenerate the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. acs.org

    DFT calculations on similar nitroarene systems have supported the feasibility of such catalytic pathways. acs.org

    Catalyst-Substrate Interactions: Insights from Nitrophenyl Ester Hydrolysis

    The ester and acetyl functionalities in this compound suggest that another potential area of catalytic transformation is the hydrolysis of the ester group. Computational and mechanistic studies on the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) can offer valuable insights into the catalyst-substrate interactions that would be at play. mdpi.comnih.gov

    In enzyme-catalyzed hydrolysis of p-NPA, for example, the process is often initiated by a nucleophilic attack on the carbonyl carbon of the ester. mdpi.com Quantum mechanical calculations have been used to model the ideal spatial arrangement of catalytic residues, such as a catalytic triad (B1167595), and an oxyanion hole to stabilize the tetrahedral intermediate formed during the reaction. mdpi.com

    By analogy, a catalytic system for the hydrolysis of this compound would likely involve:

    Substrate Binding: The catalyst's active site would need to accommodate the bulky structure of the molecule, likely involving interactions with both the nitrophenyl and the methyl benzoate moieties.

    Nucleophilic Attack: A nucleophile, either from the catalyst itself or an external reagent activated by the catalyst, would attack the carbonyl carbon of the ester.

    Intermediate Stabilization: The catalyst would stabilize the resulting tetrahedral intermediate.

    Product Release: Following the cleavage of the ester bond, the catalyst would release the product, methyl 2-acetylbenzoate, and the 3-nitrophenolate anion.

    The following table summarizes findings from computational and mechanistic studies on compounds analogous to this compound, which inform the hypothetical catalytic behaviors discussed.

    Analogous Compound Reaction Type Catalyst/System Key Research Findings
    NitroarenesSuzuki-Miyaura CouplingPalladium complexesPlausible catalytic cycle involves oxidative addition of the C-NO₂ bond, transmetalation, and reductive elimination. acs.orgmdpi.com
    NitroarenesBuchwald-Hartwig AminationPalladium complexesMechanistic studies suggest the challenging oxidative addition of the Ar-NO₂ bond is a key step. nih.gov
    p-Nitrophenyl AcetateHydrolysisDe novo designed esteraseQuantum mechanical calculations were used to construct the ideal spatial conformation of the catalytic triad and oxyanion hole to stabilize the tetrahedral intermediate. mdpi.com
    p-Nitrophenyl AcetateHydrolysisPorcine pancreatic lipase (B570770) fragmentThe kinetics of p-nitrophenol release are biphasic, similar to other esterases, indicating a multi-step catalytic process. nih.gov

    These examples from related systems provide a strong theoretical basis for designing and understanding potential catalytic transformations of this compound. Future computational studies focusing directly on this molecule are needed to validate these hypothetical mechanisms and to explore its unique reactivity in greater detail.

    Applications and Advanced Synthetic Utility in Organic Chemistry

    Role as an Intermediate and Building Block in Complex Molecule Synthesis

    The strategic placement of its functional groups allows Methyl 2-[(3-nitrophenyl)acetyl]benzoate to serve as a versatile scaffold in synthetic organic chemistry. It acts as a linchpin in constructing elaborate molecular frameworks, particularly those found in biologically active compounds. Its role is primarily centered on its ability to participate in cyclization and functional group interconversion reactions to build key structural motifs.

    Aromatic esters that also contain nitro groups are recognized as important intermediates in the synthesis of pharmaceuticals. evitachem.com The transformation of the nitro group into an amino group is a common strategy to introduce a key pharmacophore or a reactive handle for further molecular elaboration. The resulting amino-benzoate derivative can be a precursor for a wide range of biologically active compounds. For example, the amine can be acylated, alkylated, or used in coupling reactions to build larger, more complex drug candidates. The ester functionality can also be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation, which is prevalent in many drug structures.

    Similar to its role in pharmaceuticals, this compound serves as a potential building block for modern agrochemicals. Many pesticides and herbicides are based on nitrogen-containing heterocyclic cores, which can be synthesized from precursors like this compound. openmedicinalchemistryjournal.com The development of novel crop protection agents often relies on the synthesis of complex organic molecules, and the strategic use of versatile intermediates is key to accessing this molecular diversity. The ability to perform selective transformations on the nitro and ester groups allows chemists to systematically modify the core structure, enabling the exploration of structure-activity relationships to optimize efficacy and selectivity for a desired agrochemical target. evitachem.com

    Derivatization Studies and Functional Group Interconversions

    The chemical versatility of this compound is most evident in the array of reactions its functional groups can undergo. Derivatization studies focus on the selective transformation of the nitro and ester moieties to produce a variety of useful synthetic intermediates.

    The reduction of an aromatic nitro group to an amine is one of the most fundamental and widely used transformations in organic synthesis. masterorganicchemistry.com This conversion is critical for many of the applications of this compound, as the resulting aniline (B41778) derivative is often the key intermediate for subsequent reactions. Several reliable methods exist for this reduction, offering chemists a choice based on substrate compatibility, scale, and desired selectivity. wikipedia.org

    Common methods for the reduction of the nitro group include:

    Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. wikipedia.orgsciencemadness.org It typically proceeds with high yield and generates water as the only byproduct.

    Metal-Acid Systems: Classic methods involve the use of an easily oxidized metal in the presence of an acid. masterorganicchemistry.com Common combinations include tin (Sn) or iron (Fe) in hydrochloric acid (HCl). masterorganicchemistry.com Zinc dust in the presence of acetic acid or ammonium (B1175870) chloride is also an effective reagent system. wikipedia.org

    Other Reagents: For substrates sensitive to acidic conditions or catalytic hydrogenation, alternative reagents like sodium dithionite (B78146) (Na₂S₂O₄) can be employed. sciencemadness.org

    These transformations are summarized in the table below.

    Reagent SystemConditionsAdvantages
    H₂/Pd-CHydrogen atmosphere, various solvents (e.g., ethanol, ethyl acetate)High yield, clean reaction, mild conditions
    Fe/HCl or Fe/NH₄ClAqueous or alcoholic solvents, often heatedInexpensive, widely used in industry
    SnCl₂/HClAcidic conditions, often used for selective reductionsEffective and historically significant
    Zn/CH₃COOHMildly acidic conditionsUseful alternative to stronger acid systems
    Sodium DithioniteAqueous or mixed aqueous/organic solvent systemsAvoids strong acids and metal catalysts

    The methyl ester group is another key site for chemical modification. While stable under many conditions, it can be readily transformed when desired. The most common reaction is hydrolysis, which converts the ester into a carboxylic acid.

    Ester Hydrolysis: This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.org The reaction proceeds via nucleophilic acyl substitution, initially forming the sodium or potassium salt of the carboxylic acid. Subsequent acidification then yields the free carboxylic acid. This transformation is crucial for syntheses that require the carboxylic acid functionality for subsequent reactions, such as amide coupling or other derivatizations.

    Further modifications could include transesterification to form different esters or reduction of the ester to a primary alcohol, although the latter often requires strong reducing agents like lithium aluminum hydride, which would also reduce the nitro group. Therefore, the timing of such a reduction within a synthetic sequence would need to be carefully planned.

    Reactions and Derivatizations at the Acetyl Moiety

    The chemical reactivity of this compound is significantly influenced by its nature as a β-keto ester. This structural feature provides multiple sites for reaction, with the acetyl moiety and the adjacent methylene (B1212753) bridge being of primary interest for derivatization.

    The methylene protons, positioned alpha to both the acetyl and the ester carbonyl groups, are notably acidic. This increased acidity is due to the resonance stabilization of the resulting carbanion (enolate), which delocalizes the negative charge over both oxygen atoms of the dicarbonyl system. This property is central to many derivatizations of the molecule.

    Enolate Formation and Alkylation/Acylation: Treatment with a suitable base readily generates the corresponding enolate. This nucleophilic enolate can then undergo C-alkylation or C-acylation reactions. For instance, reaction with an alkyl halide (R-X) in the presence of a base like sodium ethoxide would introduce an alkyl group at the methylene position. Similarly, reaction with an acyl chloride (R-COCl) would yield a more complex β-dicarbonyl derivative. These reactions are fundamental in carbon-carbon bond formation.

    Condensation Reactions: The acetyl carbonyl group can participate in various condensation reactions. For example, it can react with amines or hydrazines to form Schiff bases or hydrazones, respectively. Knoevenagel condensation with active methylene compounds is also a plausible transformation, leading to the synthesis of more complex, conjugated systems. These reactions are pivotal in the synthesis of heterocyclic compounds. For instance, condensation with hydrazine (B178648) derivatives can be a pathway to pyrazole (B372694) synthesis, while reaction with amidines could lead to pyrimidines.

    Synthesis of Heterocycles: The 1,3-dicarbonyl unit is a versatile precursor for the synthesis of a wide array of heterocyclic systems. The specific heterocycle formed depends on the nature of the binucleophile used in the condensation reaction.

    Pyrazoles: Reaction with hydrazine (H₂NNH₂) or substituted hydrazines.

    Isoxazoles: Reaction with hydroxylamine (B1172632) (H₂NOH).

    Pyrimidines: Reaction with urea (B33335) or thiourea.

    The following table summarizes some potential derivatizations at the acetyl moiety and the active methylene bridge.

    Reaction TypeReagent ExampleFunctional Group TargetedProduct Type
    C-AlkylationEthyl iodide / NaOEtActive MethyleneSubstituted β-keto ester
    C-AcylationBenzoyl chloride / BaseActive Methyleneβ-Diketone derivative
    Knoevenagel CondensationMalononitrile / PiperidineAcetyl Carbonylα,β-Unsaturated compound
    Heterocycle SynthesisHydrazine hydrateDicarbonyl SystemPyrazole derivative
    Heterocycle SynthesisHydroxylamineDicarbonyl SystemIsoxazole derivative

    Potential in Advanced Materials and Supramolecular Chemistry

    The unique molecular architecture of this compound, which combines a chelating β-dicarbonyl unit with a nitro-functionalized aromatic system, suggests potential applications in the fields of advanced materials and supramolecular chemistry.

    Ligand Design and Coordination Chemistry with Metal Ions

    The β-keto ester functionality in this compound is structurally analogous to the classic ligand acetylacetone (B45752) (acacH). Upon deprotonation of the active methylene proton, the molecule forms an enolate anion, which can act as a powerful bidentate ligand. The two oxygen atoms of the acetyl and ester carbonyl groups can coordinate to a single metal ion, forming a stable six-membered chelate ring.

    This chelation is a common feature of 1,3-dicarbonyl compounds, which are known to form stable complexes with a vast range of metal ions, including transition metals, lanthanides, and main group metals. The general reaction for the formation of such a complex can be represented as:

    n L⁻ + Mⁿ⁺ → M(L)ₙ

    where L⁻ is the deprotonated this compound ligand and Mⁿ⁺ is a metal ion.

    The resulting metal complexes, often referred to as metal acetylacetonate-type complexes, can exhibit interesting properties. The coordination geometry and stoichiometry (the number of ligands per metal ion) depend on the size, charge, and electronic configuration of the metal ion. For example, trivalent ions like Fe³⁺ or Al³⁺ typically form octahedral complexes with three ligands (M(L)₃), while divalent ions like Cu²⁺ or Ni²⁺ may form square planar or octahedral complexes with two ligands (M(L)₂), often with additional solvent molecules coordinating to the metal center.

    The presence of the 3-nitrophenyl and the methyl benzoate (B1203000) moieties can modulate the properties of the resulting metal complexes in several ways:

    Electronic Effects: The electron-withdrawing nitro group can influence the electron density on the coordinating oxygen atoms, thereby affecting the stability and reactivity of the metal complex.

    Steric Effects: The bulky substituents on the β-dicarbonyl backbone can influence the coordination geometry and the accessibility of the metal center.

    Solubility: The aromatic and ester groups can enhance the solubility of the metal complexes in organic solvents, which is advantageous for applications in catalysis and materials science.

    These tailored metal complexes could find applications as catalysts, precursors for metal-organic frameworks (MOFs), or as components in magnetic or luminescent materials.

    Role in the Design of Non-Linear Optical (NLO) Materials

    Molecules with significant second-order non-linear optical (NLO) properties are of great interest for applications in telecommunications, optical data storage, and optical computing. A common molecular design strategy for achieving a high NLO response is the creation of "push-pull" chromophores. rsc.orgacs.org These molecules typically consist of an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the molecular dipole moment and a high second-order hyperpolarizability (β), which is a measure of the NLO response. rsc.orgnih.gov

    This compound possesses key features that make it and its derivatives interesting candidates for NLO materials:

    Electron-Accepting Group: The nitro group (-NO₂) is a very strong electron-withdrawing group, commonly used as the acceptor in push-pull systems. rsc.org

    π-Conjugated System: The phenyl ring provides a basic π-system that can be extended through further derivatization to enhance conjugation and facilitate charge transfer.

    Potential for Modification: The reactive sites on the molecule, particularly the active methylene bridge and the acetyl group, allow for the introduction of various electron-donating groups. For example, a condensation reaction at the acetyl position with an electron-rich aromatic amine could create a classic D-π-A (Donor-π-Acceptor) structure.

    The general structure of an NLO chromophore derived from this compound might look like D-π-A, where:

    A (Acceptor): The 3-nitrophenyl group.

    π (Bridge): The central benzoylacetyl framework, potentially extended.

    D (Donor): An electron-donating group introduced via synthesis.

    The efficiency of the NLO response is highly dependent on the strength of the donor and acceptor groups and the length and nature of the π-bridge. rsc.org The presence of a strong acceptor like the nitro group is a promising starting point. aip.orgnih.gov By synthetically modifying the molecule to incorporate a strong donor and extend the conjugation path, it is conceivable to design novel chromophores with significant NLO activity, potentially leading to materials capable of efficient second-harmonic generation (SHG). aip.orgoptica.org

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